molecular formula C18H21N7O4 B2505937 3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 300731-65-1

3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2505937
CAS RN: 300731-65-1
M. Wt: 399.411
InChI Key: HOXKFXSXINNYHL-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H21N7O4 and its molecular weight is 399.411. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research has explored various synthesis techniques for compounds related to 3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione. Khaliullin and Shabalina (2020) described using thietanyl protecting group in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, highlighting its advantages in stability and mild experimental conditions (Khaliullin & Shabalina, 2020).

Marine-Derived Compounds

Marine sources, like the red alga Rhodomela confervoides, have been found to produce novel bromophenols coupled with nucleoside base derivatives, which includes structures similar to 3,7-dihydro-1H-purine-2,6-dione (Ma et al., 2007).

Nonlinear Optical Properties

Hydrazone derivatives related to the 3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione have been studied for their nonlinear optical properties. Nair et al. (2022) investigated these properties in the context of photonic applications, demonstrating significant potential for these compounds in the field (Nair et al., 2022).

Antimicrobial and Anticancer Properties

A series of 8-substituted methylxanthine derivatives, structurally related to 3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, specific compounds in this series exhibited significant activity against leukemia, colon cancer, and renal cancer (Rida et al., 2007).

Application in Asthma Treatment

Research has also been conducted on the use of derivatives of 3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione in asthma treatment. Bhatia et al. (2016) synthesized xanthene derivatives with antiasthmatic properties, showing significant vasodilator activity and potential as anti-asthmatic agents (Bhatia et al., 2016).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4/c1-11(2)8-9-24-14-15(23(3)18(27)21-16(14)26)20-17(24)22-19-10-12-4-6-13(7-5-12)25(28)29/h4-7,10-11H,8-9H2,1-3H3,(H,20,22)(H,21,26,27)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXKFXSXINNYHL-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.